molecular formula C14H13ClO B6380772 3-Chloro-5-(4-ethylphenyl)phenol CAS No. 1261904-51-1

3-Chloro-5-(4-ethylphenyl)phenol

Cat. No.: B6380772
CAS No.: 1261904-51-1
M. Wt: 232.70 g/mol
InChI Key: UDCXAMXKWAVHBY-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-ethylphenyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 3-position and a 4-ethylphenyl group at the 5-position of the phenol ring. Phenolic compounds with aryl substituents are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and biological activity .

Chlorination at the 3-position may confer stability against oxidation and modulate electronic effects on the aromatic system .

Properties

IUPAC Name

3-chloro-5-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXAMXKWAVHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685867
Record name 5-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-51-1
Record name 5-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Chloro-5-(4-ethylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of phenol derivatives in the presence of polar solvents, which tends to yield the desired chloro derivative . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is scalable and efficient, providing high yields without the need for chromatographic purification.

Chemical Reactions Analysis

3-Chloro-5-(4-ethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles and electron-withdrawing groups.

Common reagents and conditions used in these reactions include polar solvents, transition metal catalysts, and mild reaction temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-5-(4-ethylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-ethylphenyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by disrupting cellular processes, inhibiting enzyme activity, or interacting with cellular membranes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Chloro-5-(4-ethylphenyl)phenol, highlighting variations in substituents and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Cl (3-), 4-ethylphenyl (5-) C₁₄H₁₃ClO Hypothesized higher lipophilicity due to ethyl group; potential antimicrobial or agrochemical use inferred from analogs.
3-Chloro-5-(4-hydroxymethylphenyl)phenol Cl (3-), 4-hydroxymethylphenyl (5-) C₁₃H₁₁ClO₂ Hydroxymethyl group increases hydrophilicity; possible intermediate in drug synthesis.
3-Chloro-5-(methylsulfanyl)phenol Cl (3-), methylsulfanyl (5-) C₇H₇ClOS Sulfur-containing substituent enhances electron-withdrawing effects; potential pesticidal activity.
3-Chloro-5-(2-methylphenyl)phenol Cl (3-), 2-methylphenyl (5-) C₁₃H₁₁ClO Ortho-methyl group introduces steric hindrance, possibly reducing reactivity.
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran 4-chlorophenyl, hydroxymethyl, methyl C₁₂H₁₁ClO₂ Furan backbone with chlorophenyl group; explored in heterocyclic chemistry for bioactive agents.

Key Comparative Analysis

Substituent Effects on Physicochemical Properties Lipophilicity: The 4-ethylphenyl group in the target compound likely increases logP (octanol-water partition coefficient) compared to hydroxymethyl (C₁₃H₁₁ClO₂) or methylsulfanyl (C₇H₇ClOS) analogs, favoring membrane permeability in biological systems .

Synthetic Pathways Similar compounds are synthesized via aryl-aryl coupling (e.g., Suzuki-Miyaura for biphenyl systems) or substitution reactions (e.g., nucleophilic aromatic substitution for chlorine introduction) . For example, 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CAS 1261904-62-4) is derived from substituted glycine intermediates, as seen in imidazolidinone syntheses .

Biological and Industrial Relevance Pharmaceuticals: Analogs like 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) exhibit CNS activity, suggesting that the ethylphenyl group may enhance bioavailability .

Safety and Handling While specific hazard data for this compound are unavailable, chlorophenols generally require precautions due to toxicity and environmental persistence .

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